molecular formula C13H20O3S B3059299 (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane CAS No. 96803-85-9

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane

Cat. No. B3059299
CAS RN: 96803-85-9
M. Wt: 256.36 g/mol
InChI Key: DXMQCYBZTUPOFT-UHFFFAOYSA-N
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Patent
US06756388B1

Procedure details

To a solution of 3-methoxybenzenethiol (15.0 mL, 120 mmol) and potassium carbonate (16.6 gm, 120 mmol) in 150 mL of acetone at room temperature was added dropwise 2-bromo-1,1-diethoxy-ethane (16.5 mL, 110 mmol). The reaction mixture was stirred at room temperature for 16 hours. The solids in the reaction mixture were removed by filtration and were washed well with acetone. The filtrate was concentrated. The residue was diluted with water and extracted several times with ether. The ether layers were combined and washed with 0.5 M KOH, water, brine, and were then dried over anhydrous sodium sulfate, filtered, and concentrated to yield 28.2 gm of the title compound.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([SH:9])[CH:6]=[CH:7][CH:8]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][CH:18]([O:22][CH2:23][CH3:24])[O:19][CH2:20][CH3:21]>CC(C)=O>[CH2:20]([O:19][CH:18]([O:22][CH2:23][CH3:24])[CH2:17][S:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
COC=1C=C(C=CC1)S
Name
Quantity
16.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
16.5 mL
Type
reactant
Smiles
BrCC(OCC)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids in the reaction mixture were removed by filtration
WASH
Type
WASH
Details
were washed well with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ether
WASH
Type
WASH
Details
washed with 0.5 M KOH, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were then dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(CSC1=CC(=CC=C1)OC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.